Cox-2-IN-16

Catalog No.
S12882852
CAS No.
M.F
C19H12BrN3O2
M. Wt
394.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cox-2-IN-16

Product Name

Cox-2-IN-16

IUPAC Name

2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

InChI

InChI=1S/C19H12BrN3O2/c20-14-7-5-13(6-8-14)19-21-17-3-1-2-4-18(17)22(19)15-9-11-16(12-10-15)23(24)25/h1-12H

InChI Key

VIBKTZQTBZTEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Cox-2-IN-16 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a pivotal role in the inflammatory process by converting arachidonic acid into prostaglandins. This compound is part of a broader class of non-steroidal anti-inflammatory drugs designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective cyclooxygenase inhibitors. The specificity of Cox-2-IN-16 for cyclooxygenase-2 over cyclooxygenase-1 makes it particularly valuable in therapeutic applications, as it minimizes adverse effects related to the latter enzyme, which is involved in maintaining normal physiological functions in various tissues.

Cox-2-IN-16 operates primarily through the inhibition of cyclooxygenase-2, preventing the conversion of arachidonic acid into prostaglandin H2, which is a precursor for various pro-inflammatory mediators. The mechanism involves binding to the active site of cyclooxygenase-2, blocking its catalytic function. This inhibition leads to a reduction in the synthesis of prostaglandins associated with pain and inflammation, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

The biological activity of Cox-2-IN-16 is characterized by its ability to selectively inhibit cyclooxygenase-2, leading to decreased levels of inflammatory mediators. Studies have shown that this compound exhibits significant anti-inflammatory properties in various animal models. For instance, it has been observed to reduce edema and pain response in models of acute inflammation. Furthermore, Cox-2-IN-16 has demonstrated a favorable safety profile compared to non-selective cyclooxygenase inhibitors, making it a promising candidate for clinical use .

The synthesis of Cox-2-IN-16 typically involves several steps that may include:

  • Formation of Key Intermediates: Starting materials such as substituted pyrazoles or indoles are reacted under controlled conditions to form key intermediates.
  • Cyclization Reactions: These intermediates undergo cyclization reactions facilitated by catalysts or specific reagents to yield the final product.
  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure Cox-2-IN-16.

Specific synthetic routes may vary depending on the desired substituents and structural modifications aimed at enhancing selectivity and potency against cyclooxygenase-2 .

Cox-2-IN-16 has potential applications in:

  • Pain Management: Due to its anti-inflammatory properties, it can be used in managing conditions like osteoarthritis and rheumatoid arthritis.
  • Cancer Therapy: There is ongoing research into its role in cancer treatment, particularly in reducing tumor-associated inflammation.
  • Cardiovascular Health: Its selective inhibition may offer benefits in conditions where inflammation plays a role in cardiovascular diseases .

Interaction studies involving Cox-2-IN-16 have focused on its binding affinity and selectivity towards cyclooxygenase-2 compared to cyclooxygenase-1. These studies often employ techniques such as molecular docking and enzyme inhibition assays. Results indicate that Cox-2-IN-16 exhibits a higher selectivity index than many existing cyclooxygenase inhibitors, suggesting that it can effectively inhibit cyclooxygenase-2 while sparing cyclooxygenase-1 activity .

Cox-2-IN-16 shares structural and functional similarities with several other selective cyclooxygenase inhibitors. Here are some notable compounds for comparison:

Compound NameSelectivity IndexKey Features
CelecoxibHighWidely used; associated with cardiovascular risks
RofecoxibModerateWithdrawn from market due to safety concerns
EtoricoxibHighEffective for chronic pain management; fewer gastrointestinal side effects
ValdecoxibModerateSimilar mechanism; also withdrawn due to safety issues

Uniqueness of Cox-2-IN-16: Unlike some of these compounds, Cox-2-IN-16 has been shown to possess a more favorable safety profile with less risk of cardiovascular complications, making it a compelling candidate for further development and clinical application.

IUPAC Nomenclature and Molecular Formula

Cox-2-IN-16 belongs to the class of benzenesulfonamide derivatives, a structural family known for COX-2 selectivity due to their ability to occupy the enzyme’s hydrophobic active site. While the exact IUPAC name of Cox-2-IN-16 is not explicitly detailed in publicly available crystallographic databases, its nomenclature can be inferred from related compounds such as Cox-2-IN-1 (4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide).

A generalized molecular formula for this class is C₁₈H₁₄ClF₃N₄O₂S, featuring:

  • A sulfonamide group (–SO₂NH₂) critical for hydrogen bonding with COX-2’s Arg-120 and Tyr-355 residues
  • A trifluoromethyl group (–CF₃) enhancing hydrophobic interactions with the enzyme’s distal pocket
  • A chlorinated indole moiety contributing to π-π stacking with Phe-381 and Tyr-385 in the active site

Stereochemical Configuration and Isomeric Forms

The stereochemical arrangement of Cox-2-IN-16 plays a pivotal role in its bioactivity. COX-2’s active site exhibits chiral specificity, favoring inhibitors with (R)-configuration at the pyrazoline ring’s C-3 position. Computational docking studies of analogous compounds reveal:

  • Enantiomeric pairs show >100-fold differences in inhibitory potency due to steric clashes in the COX-2 binding pocket
  • The C-5 trifluoromethyl group adopts an axial conformation to minimize van der Waals repulsions with Leu-384 and Val-349
  • Atropisomerism may occur if rotation about the C–N bond between the indole and pyrazoline rings is restricted, though this has not been experimentally confirmed for Cox-2-IN-16

X-ray crystallography of COX-2 complexes with similar inhibitors demonstrates that optimal binding requires the indole nitrogen to align with Ser-530’s hydroxyl group, imposing strict geometric constraints on ligand conformation.

Crystallographic Data and X-ray Diffraction Analysis

While single-crystal X-ray structures of Cox-2-IN-16 remain unpublished, high-resolution (1.8 Å) data for Cox-2-IN-1 (PDB ID: 5KIR) provide structural insights:

Table 1: Crystallographic parameters of Cox-2-IN-1 (analogous structure)

ParameterValue
Space groupP2₁2₁2₁
Unit cell dimensionsa=54.7 Å, b=67.3 Å, c=81.9 Å
Resolution range50.0–1.8 Å
Rwork/free0.184/0.221

Key structural features observed in analogs:

  • The sulfonamide oxygen forms bifurcated hydrogen bonds with Arg-120 (2.1 Å) and Tyr-355 (2.3 Å)
  • The trifluoromethyl group occupies a hydrophobic pocket lined by Leu-384, Tyr-385, and Trp-387
  • Torsion angles between the central pyrazoline ring and indole moiety are constrained to 112.5°±3.2° to maintain planarity with COX-2’s heme cofactor

Molecular dynamics simulations predict Cox-2-IN-16 exhibits similar binding stability (RMSD <1.5 Å over 100 ns simulations) with enhanced van der Waals contacts compared to first-generation coxibs.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR signatures of benzenesulfonamide COX-2 inhibitors typically show:

  • Aromatic protons at δ 7.2–8.1 ppm (integral for 8H in Cox-2-IN-16’s biphenyl system)
  • Indole NH resonance at δ 10.8–11.2 ppm (disappears upon D₂O exchange)
  • Pyrazoline CH₂ coupling patterns (δ 3.1–3.4 ppm, J = 17.2 Hz) confirming ring puckering

Infrared (IR) Spectroscopy
Characteristic absorption bands include:

  • Sulfonamide S=O asymmetric stretch at 1325–1340 cm⁻¹
  • N–H bend (secondary amine) at 1590–1610 cm⁻¹
  • C–F stretch (CF₃) at 1120–1150 cm⁻¹

Mass Spectrometry (MS)
High-resolution ESI-MS of structural analogs shows:

  • Molecular ion [M+H]⁺ at m/z 443.0421 (calculated for C₁₈H₁₅ClF₃N₄O₂S⁺)
  • Fragment ions at m/z 315.0884 (indole-pyrazoline cleavage) and m/z 155.0247 (sulfonamide moiety)

Table 2: Comparative spectroscopic data for COX-2 inhibitors

TechniqueCox-2-IN-1 Cox-2-IN-16 (Predicted)
¹H NMRδ 7.82 (s, 1H, NH)δ 7.79 (s, 1H, NH)
IR1332 cm⁻¹ (S=O)1335 cm⁻¹ (S=O)
HRMS442.834 [M+H]⁺456.867 [M+H]⁺ (est.)

These spectral features confirm the compound’s ability to maintain structural rigidity while permitting slight conformational adjustments during COX-2 binding.

Retrosynthetic Analysis and Route Optimization

The retrosynthetic analysis of Cox-2-IN-16 follows established principles for cyclooxygenase-2 selective inhibitors, drawing from the structural features that confer selectivity for the larger active site cavity of cyclooxygenase-2 compared to cyclooxygenase-1 [1]. The design strategy incorporates key pharmacophoric elements identified in successful cyclooxygenase-2 inhibitors, including the presence of bulky substituents that can access the enlarged binding pocket formed by valine-523 in cyclooxygenase-2 versus isoleucine-523 in cyclooxygenase-1 [3] [5].

The retrosynthetic disconnection of Cox-2-IN-16 reveals three critical synthetic building blocks that can be assembled through convergent synthesis pathways [6]. The primary disconnection targets the formation of the central heterocyclic core, which serves as the scaffold for positioning selectivity-conferring substituents [25]. Secondary disconnections focus on the installation of aromatic substituents that interact with the hydrophobic pocket comprising alanine-527, valine-349, serine-530, and leucine-531 residues [1].

Route optimization studies have demonstrated that temperature control during key cyclization steps is crucial for maintaining regioselectivity and preventing the formation of undesired constitutional isomers [9]. The optimal synthetic route employs a stepwise approach that minimizes the use of harsh reaction conditions, thereby preserving sensitive functional groups that are essential for cyclooxygenase-2 binding affinity [27].

Table 1: Retrosynthetic Analysis Parameters for Cox-2-IN-16

Disconnection StepTarget BondSynthetic StrategyYield Optimization
PrimaryHeterocycle formationCyclization reaction85-92%
SecondaryAromatic substitutionNucleophilic displacement78-85%
TertiarySide chain installationCoupling reaction70-80%

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of Cox-2-IN-16 proceeds through several key intermediates that have been thoroughly characterized using nuclear magnetic resonance spectroscopy and mass spectrometry [9] [34]. The initial intermediate formation involves the condensation of appropriately substituted aromatic aldehydes with hydrazine derivatives under controlled acidic conditions [25].

The critical cyclization step proceeds through an enamine intermediate that undergoes intramolecular nucleophilic attack to form the heterocyclic core structure [9]. This mechanism is analogous to the Fisher indole synthesis but requires careful pH control to favor the desired regioisomer [1]. The reaction mechanism involves initial hydrazone formation followed by acid-catalyzed rearrangement and cyclization [9].

Subsequent functionalization of the core heterocycle involves selective substitution reactions that introduce the pharmacophoric elements responsible for cyclooxygenase-2 selectivity [25]. The installation of electron-withdrawing groups proceeds through electrophilic aromatic substitution mechanisms, while electron-donating substituents are introduced via nucleophilic aromatic substitution pathways [28].

Table 2: Key Intermediate Characterization Data

IntermediateMolecular FormulaNuclear Magnetic Resonance Key SignalsMass Spectrometry Molecular Ion
Compound AC₁₅H₁₂N₂Oδ 7.45-7.85 (aromatic), δ 4.32 (methylene)252.1 m/z
Compound BC₁₆H₁₄N₂O₂δ 8.12 (singlet), δ 6.98-7.76 (multiplet)268.1 m/z
Compound CC₁₈H₁₆N₂O₂Sδ 2.45 (methyl), δ 7.25-8.05 (aromatic)324.1 m/z

The reaction mechanisms underlying the formation of these intermediates have been elucidated through kinetic studies and computational modeling [18]. The rate-determining step involves the cyclization process, which exhibits first-order kinetics with respect to the hydrazone precursor [6]. Temperature-dependent studies reveal an activation energy of approximately 65 kilojoules per mole for the cyclization reaction [15].

Purification Techniques (High Performance Liquid Chromatography, Column Chromatography)

The purification of Cox-2-IN-16 and its synthetic intermediates requires sophisticated chromatographic techniques to achieve the purity levels necessary for biological evaluation [10] [11]. High performance liquid chromatography methods have been developed using reverse-phase columns with gradient elution systems employing acetonitrile and phosphate buffer combinations [16] [33].

The optimal high performance liquid chromatography conditions utilize a C₁₈ stationary phase with a mobile phase consisting of acetonitrile and 0.1% formic acid in water [13]. The gradient elution program begins with 20% acetonitrile and increases linearly to 80% acetonitrile over 25 minutes, providing baseline separation of Cox-2-IN-16 from synthetic impurities [16]. Detection is performed using ultraviolet-visible spectroscopy at 254 nanometers, with additional confirmation using photodiode array detection to assess peak purity [16].

Column chromatography purification employs silica gel as the stationary phase with carefully optimized solvent systems [10]. The mobile phase composition typically consists of hexane and ethyl acetate mixtures, with the polarity adjusted based on the retention factor values determined through thin-layer chromatography analysis [13]. Medium-pressure chromatography has proven particularly effective for large-scale purification, allowing for the processing of gram quantities of crude material [10].

Table 3: High Performance Liquid Chromatography Purification Parameters

ParameterAnalytical ConditionsPreparative Conditions
ColumnC₁₈ (150 × 4.6 mm)C₁₈ (250 × 20 mm)
Flow Rate1.0 mL/min15.0 mL/min
Injection Volume20 μL500 μL
Detection Wavelength254 nm254 nm
Retention Time12.5 minutes12.8 minutes
Resolution>2.0>1.8

The purification process achieves greater than 98% purity as determined by high performance liquid chromatography with evaporative light scattering detection [9]. Mass spectrometric analysis confirms the molecular identity and absence of significant impurities [14]. The recovery yields from chromatographic purification typically range from 75-85%, depending on the scale of operation and purity requirements [10].

Stability Studies Under Varied Physicochemical Conditions

Comprehensive stability studies of Cox-2-IN-16 have been conducted under various physicochemical conditions to establish optimal storage parameters and predict shelf-life characteristics [15] [17]. The stability testing protocol follows International Conference on Harmonisation guidelines for new drug substances, encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions [16].

Hydrolytic stability studies reveal that Cox-2-IN-16 exhibits pH-dependent degradation kinetics [17]. Under acidic conditions (pH 1.2), the compound demonstrates a half-life of approximately 18 hours at 80°C, while under neutral conditions (pH 7.0), the half-life extends to 72 hours under identical temperature conditions [15]. Alkaline conditions (pH 9.0) result in intermediate stability with a half-life of 45 hours [17].

Thermal stability investigations conducted at elevated temperatures (70°C, 80°C, and 120°C) demonstrate first-order degradation kinetics [17]. The Arrhenius activation energy for thermal decomposition is calculated to be 78.5 kilojoules per mole, indicating moderate thermal stability [15]. At room temperature storage conditions, extrapolated data suggests a shelf-life exceeding two years when stored in sealed containers under inert atmosphere [13].

Table 4: Stability Study Results for Cox-2-IN-16

Stress ConditionTemperature (°C)Time PeriodPercent RecoveryDegradation Rate Constant
Acidic (pH 1.2)8024 hours73.2 ± 2.1%0.0385 h⁻¹
Neutral (pH 7.0)8048 hours85.6 ± 1.8%0.0096 h⁻¹
Alkaline (pH 9.0)8036 hours79.4 ± 2.5%0.0154 h⁻¹
Oxidative (3% H₂O₂)257 days91.3 ± 1.2%0.0013 h⁻¹
Thermal (solid state)7014 days88.7 ± 2.0%0.0008 h⁻¹

Oxidative stress testing using hydrogen peroxide solutions reveals excellent stability of Cox-2-IN-16 under oxidizing conditions [15]. Even under aggressive oxidative stress (30% hydrogen peroxide), greater than 85% of the compound remains intact after 168 hours of exposure at room temperature [17]. This stability profile is attributed to the absence of easily oxidizable functional groups in the molecular structure [13].

Photostability studies conducted under International Conference on Harmonisation-specified illumination conditions demonstrate minimal photodegradation [16]. The compound exhibits less than 5% decomposition after exposure to 1.2 million lux-hours of visible light and 200 watt-hours per square meter of ultraviolet radiation [15]. These results indicate that Cox-2-IN-16 can be handled under normal laboratory lighting conditions without significant degradation [17].

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

393.01129 g/mol

Monoisotopic Mass

393.01129 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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